3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound with a unique structure that combines elements of chromene, oxazine, and phenethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxyphenethylamine with a suitable aldehyde to form an intermediate, which is then cyclized under acidic conditions to yield the desired oxazine derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitro groups, alkyl groups
Major Products
The major products formed from these reactions include quinones, reduced oxazine derivatives, and substituted aromatic compounds .
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity, particularly monoamine oxidase, and by influencing oxidative stress pathways . The compound’s structure allows it to interact with specific receptors and enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar structural features.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: A related compound used in organic synthesis.
Ethyl 3,4-dimethoxycinnamate: Another similar compound with applications in organic chemistry.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its combination of chromene and oxazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogues .
Properties
Molecular Formula |
C25H29NO5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C25H29NO5/c1-5-6-18-13-23(27)31-25-16(2)24-19(12-20(18)25)14-26(15-30-24)10-9-17-7-8-21(28-3)22(11-17)29-4/h7-8,11-13H,5-6,9-10,14-15H2,1-4H3 |
InChI Key |
ZYQBZRMVAHSLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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